molecular formula C15H25NO B8605973 (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Cat. No.: B8605973
M. Wt: 235.36 g/mol
InChI Key: JKVBTSJLQLSTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is an organic compound with a complex structure that includes a methoxy group attached to a phenyl ring, which is further connected to a pentylamine chain

Preparation Methods

The synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine can be achieved through several synthetic routes. One common method involves the Wittig reaction or Horner-Emmons-Wittig reaction. In this process, an alkaline substance reacts with a precursor compound in an inert solvent under alkaline conditions to produce the desired compound . The reaction conditions are typically mild, and the process is suitable for industrial production due to its simplicity and efficiency.

Chemical Reactions Analysis

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

InChI

InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3

InChI Key

JKVBTSJLQLSTHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The steps are: add anhydrous ether into a reaction flask, and add lithium aluminum hydride under the condition of ice bath; dip compound 7, control the temperature within 10, after the dipping detect the reaction process by TLC; after the reaction is ended, pour the reaction liquid in the ice water slowly, separate the ether layer out, rinse by water, perform drying, and recycle the solvent by decompression to obtain a light yellow liquid, 3-(3-methoxy-phenyl)-N,N,2-trimethyl pentylamine. Yield: 85%.
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